2-(2-METHYLPHENOXY)-N'-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE
CAS No.: 297139-75-4
Cat. No.: VC21386095
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297139-75-4 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-(propan-2-ylideneamino)acetamide |
| Standard InChI | InChI=1S/C12H16N2O2/c1-9(2)13-14-12(15)8-16-11-7-5-4-6-10(11)3/h4-7H,8H2,1-3H3,(H,14,15) |
| Standard InChI Key | PPWNSYUSMXJOSO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)NN=C(C)C |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NN=C(C)C |
Introduction
The compound 2-(2-Methylphenoxy)-N'-(Propan-2-Ylidene)Acetohydrazide is a synthetic organic molecule that belongs to the class of acetohydrazides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential properties can provide insights into its possible applications and behavior.
Synthesis and Preparation
The synthesis of similar acetohydrazides typically involves the condensation of an appropriate hydrazide with a carbonyl compound. For 2-(2-Methylphenoxy)-N'-(Propan-2-Ylidene)Acetohydrazide, the reaction might involve 2-(2-methylphenoxy)acetohydrazide and propan-2-one (acetone) under suitable conditions.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesize or obtain 2-(2-methylphenoxy)acetohydrazide.
-
Condensation Reaction: React the hydrazide with acetone in a solvent like ethanol or dioxane.
-
Purification: Recrystallize the product from a suitable solvent.
Potential Applications
Acetohydrazides are explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a phenoxy group and a propan-2-ylidene moiety could enhance these activities by modifying the compound's interaction with biological targets.
Biological Activities:
-
Antimicrobial Activity: Similar compounds have shown efficacy against certain bacteria and fungi.
-
Antioxidant Properties: The phenoxy group might contribute to antioxidant activity.
Safety and Toxicity
While specific toxicity data for 2-(2-Methylphenoxy)-N'-(Propan-2-Ylidene)Acetohydrazide are not available, compounds in this class generally require careful handling due to potential hazards associated with hydrazine derivatives. Safety assessments should consider the compound's reactivity and potential bioaccumulation.
Safety Considerations:
-
Handling Precautions: Use protective equipment and work in a well-ventilated area.
-
Environmental Impact: Assess potential environmental persistence and bioaccumulation.
Future Research Directions:
-
Biological Activity Screening: Evaluate the compound's antimicrobial, antiviral, and anticancer properties.
-
Toxicity Studies: Conduct thorough toxicity assessments to ensure safe handling and use.
-
Environmental Impact Assessment: Investigate the compound's environmental persistence and bioaccumulation potential.
Given the current lack of specific literature on this compound, these directions provide a framework for future studies to uncover its full potential and limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume